molecular formula C7H12ClN3 B13048340 (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hcl

(R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hcl

Cat. No.: B13048340
M. Wt: 173.64 g/mol
InChI Key: LHCCIQSEEUPJKA-NUBCRITNSA-N
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Description

(R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine HCl is a chiral amine intermediate of significant interest in the design and synthesis of sophisticated small molecule therapeutics. Its core structure, featuring a pyrimidine heterocycle, is a privileged scaffold in medicinal chemistry, often employed to target ATP-binding sites in protein kinases . The stereochemistry of the (R)-enantiomer is critical for achieving optimal binding affinity and selectivity when incorporated into drug candidates. This compound serves as a key chiral building block in the development of Bruton's Tyrosine Kinase (BTK) inhibitors , a major class of therapeutics for the treatment of B-cell malignancies and autoimmune diseases. Research utilizing this intermediate is focused on exploring structure-activity relationships to enhance potency, improve pharmacokinetic properties, and reduce off-target effects in novel oncology and immunology pipelines. Its application extends to the synthesis of potential bifunctional degraders such as Proteolysis Targeting Chimeras (PROTACs) , where it can function as a warhead to recruit E3 ubiquitin ligases, enabling the targeted degradation of disease-relevant proteins.

Properties

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

(1R)-1-(2-methylpyrimidin-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H11N3.ClH/c1-5(8)7-3-9-6(2)10-4-7;/h3-5H,8H2,1-2H3;1H/t5-;/m1./s1

InChI Key

LHCCIQSEEUPJKA-NUBCRITNSA-N

Isomeric SMILES

CC1=NC=C(C=N1)[C@@H](C)N.Cl

Canonical SMILES

CC1=NC=C(C=N1)C(C)N.Cl

Origin of Product

United States

Preparation Methods

Starting Materials

Key Reaction Steps

  • Introduction of the Ethanamine Side Chain :

    • The ethanamine group is introduced through alkylation or reductive amination reactions.
    • Chiral catalysts or reagents are employed to ensure the desired (R)-configuration.
  • Formation of the Hydrochloride Salt :

    • The free base is treated with hydrochloric acid to form the stable hydrochloride salt.
    • This step enhances the compound's stability and solubility.

Optimized Reaction Conditions

Reaction Parameters

To achieve high yield and purity, the following parameters are optimized:

  • Temperature : Controlled to prevent racemization.
  • Solvent : Polar solvents such as ethanol or methanol are commonly used.
  • Catalyst : Chiral catalysts (e.g., BINAP-Ru complexes) are employed for stereoselectivity.
  • Reaction Time : Adjusted based on the reactivity of intermediates.

Industrial Techniques

In industrial settings, advanced techniques such as continuous flow reactors are often utilized:

  • Enable precise control over reaction conditions.
  • Enhance scalability and reproducibility.

Alternative Methods

Enzymatic Resolution

Enzymatic resolution can be used to separate the (R)-enantiomer from a racemic mixture:

  • Enzymes such as lipases or amidases selectively hydrolyze one enantiomer.
  • The desired (R)-enantiomer is isolated and converted into its hydrochloride salt.

Asymmetric Synthesis

Direct asymmetric synthesis using chiral auxiliaries or ligands avoids the need for resolution:

  • Example: Asymmetric hydrogenation of pyrimidine derivatives using chiral catalysts.

Challenges in Synthesis

Chirality Control

Maintaining stereochemical integrity during synthesis is critical:

  • Use of enantiopure starting materials or catalysts is necessary to prevent racemization.

Yield Optimization

Data Summary

Step Reaction Type Key Reagents Conditions Outcome
1 Alkylation/Reductive Amination Chiral amine source, reducing agents Controlled temperature, polar solvent Formation of chiral ethanamine intermediate
2 Salt Formation Hydrochloric acid Ambient temperature Stable hydrochloride salt

Applications of Preparation Methods

The methods described above are tailored for:

  • Pharmaceutical development, where chirality significantly impacts efficacy and safety.
  • Asymmetric synthesis, leveraging the compound's ability to interact selectively with other chiral molecules.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced or modified using various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrimidine ring substituted with a methyl group, contributing to its unique biological interactions. Its molecular formula is C7H12ClN3, with a molecular weight of approximately 173.64 g/mol. The chirality of the compound enhances its specificity in binding to biological targets, making it valuable for drug development.

Medicinal Chemistry Applications

  • Pharmaceutical Development
    • The compound is primarily investigated for its role in developing pharmaceuticals targeting specific enzymes and receptors. Its ability to interact selectively with biological targets suggests potential therapeutic uses in treating various conditions, including metabolic disorders and cancers.
  • Interaction Studies
    • Research indicates that (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride can modulate the activity of certain enzymes, which is crucial for understanding its pharmacodynamics and pharmacokinetics. Such studies are essential for optimizing drug formulations and improving efficacy.
  • Chirality in Drug Design
    • The chiral nature of this compound allows it to exhibit different biological activities compared to its enantiomers or non-chiral counterparts. This characteristic is particularly important in asymmetric synthesis, where the desired pharmacological effect can be achieved with greater precision.

The compound's mechanism of action involves binding to specific receptors or enzymes within biological systems. This interaction can lead to various pharmacological effects, which are context-dependent and require further investigation to fully elucidate.

Case Study 1: In Vivo Chemical Probes

A study focused on the development of second-generation chemical probes for specific targets demonstrated that modifications in similar pyrimidine derivatives could enhance metabolic stability while maintaining potency against their targets. Such findings underscore the importance of structural optimization in drug design .

Case Study 2: B-cell Lymphoma Research

Another research effort highlighted the optimization of pyrimidine-based compounds for inhibiting B-cell lymphoma pathways. The structure-activity relationship studies indicated that modifications could significantly impact the potency and selectivity of these compounds against cancerous cells .

Mechanism of Action

The mechanism of action of ®-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine HCl and related pyrimidine-based amines, based on structural features, synthesis routes, and biological relevance:

Compound Substituents Molecular Weight Key Features References
This compound 2-methylpyrimidin-5-yl, (R)-ethylamine Not explicitly given Chiral center, potential for enantioselective binding; methyl group enhances lipophilicity.
(R)-1-(Pyrimidin-5-yl)ethan-1-amine dihydrochloride Pyrimidin-5-yl, (R)-ethylamine 196.08 Lacks methyl substitution; dihydrochloride salt improves solubility.
(S)-1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-yl)pyrimidin-5-yl)ethan-1-amine (Avapritinib) Complex heterocyclic substituents ~600 (estimated) FDA-approved kinase inhibitor; pyrimidine core with extended substituents for target specificity.
N-Methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine 2-thienylpyrimidin-5-yl, methylamine 205.28 Thienyl group introduces π-stacking potential; lower molecular weight.
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine 4-methylpiperazinyl, 2-amine 194 (MS [M+H]+) Piperazine substitution enhances solubility and pharmacokinetic properties.

Structural and Functional Differences

  • Chirality : The (R)-enantiomer may exhibit distinct biological activity compared to its (S)-counterpart, as seen in kinase inhibitors like avapritinib, where stereochemistry critically impacts target affinity.
  • Salt Forms : The hydrochloride salt improves stability and aqueous solubility relative to freebase forms, a feature shared with selumetinib sulfate (a benzimidazole derivative with enhanced bioavailability via salt formation).

Research and Commercial Considerations

  • Patent Landscape: Innovations in pyrimidine-based kinase inhibitors (e.g., avapritinib) underscore the importance of substituent engineering and stereochemistry in drug development.

Biological Activity

(R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride is a chiral compound with significant biological activity, primarily due to its ability to interact selectively with various biological targets, such as enzymes and receptors. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications in medicinal chemistry.

  • Molecular Formula : C7H12ClN3
  • Molecular Weight : Approximately 173.64 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a methyl group, which contributes to its unique properties and interactions.

The biological activity of (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride is primarily mediated through its binding to specific molecular targets. This interaction can modulate the activity of enzymes and receptors, leading to various pharmacological effects. The exact pathways of action are context-dependent and necessitate further research for comprehensive elucidation.

Key Mechanisms:

  • Enzyme Modulation : The compound has been shown to influence enzyme functions, potentially affecting metabolic pathways.
  • Receptor Interaction : Its binding affinity to certain receptors may lead to altered signaling pathways, which can have therapeutic implications.

Biological Activity Highlights

Recent studies have indicated several areas where (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride exhibits notable biological activity:

  • Anticancer Potential : Research has explored its efficacy in cancer treatment, particularly through the modulation of pathways involved in cell proliferation and apoptosis.
  • Neuropharmacological Effects : The compound may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.
  • Antimicrobial Properties : Preliminary studies indicate that it could possess antibacterial and antifungal activities, warranting further investigation into its use as an antimicrobial agent.

Comparative Analysis with Related Compounds

The following table summarizes structural analogs of (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride and their unique features:

Compound NameMolecular FormulaUnique Features
(S)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine HClC7H12ClN3Enantiomer with potentially different biological activity
1-(2-Methylpyrimidin-5-YL)ethan-1-amineC7H12N3Non-chiral variant; lacks specific interactions
(R)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amC7H10ClF2NContains fluorine substituents; alters reactivity

Anticancer Activity

A study published in RSC Advances evaluated the anticancer properties of pyrimidine derivatives, including (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride. The findings suggested that the compound could inhibit tumor cell growth through specific pathways related to apoptosis induction and cell cycle arrest .

Neuropharmacological Studies

Another investigation focused on the neuropharmacological effects of similar compounds. It was found that derivatives interacting with serotonin receptors could modulate mood and anxiety-related behaviors. This opens avenues for exploring (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride in psychiatric disorders .

Antimicrobial Research

Research highlighted the antimicrobial potential of related compounds against various bacterial strains. Preliminary tests indicated that certain derivatives exhibited significant antibacterial activity, suggesting that (R)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride could be effective against resistant bacterial strains .

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